molecular formula C9H9N3S B3314008 2-{Imidazo[1,2-a]pyridin-2-yl}ethanethioamide CAS No. 949226-45-3

2-{Imidazo[1,2-a]pyridin-2-yl}ethanethioamide

Cat. No.: B3314008
CAS No.: 949226-45-3
M. Wt: 191.26 g/mol
InChI Key: VTGAXJHIDZMNEU-UHFFFAOYSA-N
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Description

2-{Imidazo[1,2-a]pyridin-2-yl}ethanethioamide is a heterocyclic compound with the molecular formula C9H9N3S and a molecular weight of 191.26 g/mol . This compound is characterized by the presence of an imidazo[1,2-a]pyridine ring system fused to an ethanethioamide group.

Mechanism of Action

Target of Action

Similar compounds have been shown to exhibit antifungal activity against candida species .

Mode of Action

It’s suggested that similar compounds inhibit the formation of yeast to mold as well as ergosterol formation . Ergosterol is a critical component of fungal cell membranes, and its inhibition can lead to cell death.

Biochemical Pathways

It’s known that similar compounds interfere with the ergosterol biosynthesis pathway , which is crucial for maintaining the integrity and fluidity of the fungal cell membrane.

Pharmacokinetics

In-silico admet analysis of similar compounds suggests that they could be moderately toxic . Further in-vitro toxicity studies are needed to understand the real-time toxic level.

Result of Action

Similar compounds have shown potent activity against candida species, including several multidrug-resistant strains .

Properties

IUPAC Name

2-imidazo[1,2-a]pyridin-2-ylethanethioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3S/c10-8(13)5-7-6-12-4-2-1-3-9(12)11-7/h1-4,6H,5H2,(H2,10,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTGAXJHIDZMNEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)CC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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